REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]=[CH:6][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)[CH:8]=1)([O-])=O>CO.[Pd]>[F:18][C:15]([F:16])([F:17])[C:11]1[CH:10]=[C:9]([N:7]2[CH:8]=[C:4]([NH2:1])[N:5]=[CH:6]2)[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CN(C1)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred under a hydrogen atmosphere for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL round bottom flask, was placed
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
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Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 1.2 g (88%) of 1-(3-(trifluoromethyl)phenyl)-1H-imidazol-4-amine as a brown oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)N1C=NC(=C1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |